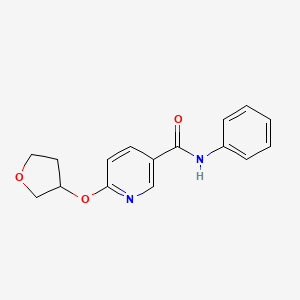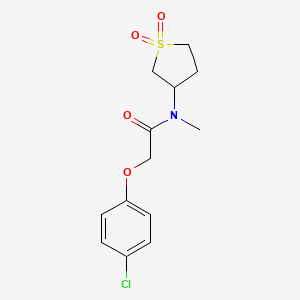![molecular formula C11H14N4O3 B2357770 5-Methyl-1-{[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidin-2,4-dion CAS No. 1281872-61-4](/img/structure/B2357770.png)
5-Methyl-1-{[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex chemical compound notable for its multifaceted applications in scientific research and industry. This compound is characterized by its intricate structure, which includes a tetrahydropyrimidine ring and an oxadiazole moiety. These structural features contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:
Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process starting from readily available precursors. One common method includes the cyclization of appropriate dihydropyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: : On an industrial scale, the production of this compound might leverage continuous flow chemistry to optimize yield and efficiency. This approach minimizes reaction time and improves overall output, while maintaining the integrity of the compound's complex structure.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : Often results in the formation of corresponding oxides and ketones.
Reduction: : Leads to the production of alcohols and amines, depending on the conditions.
Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.
Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.
Wirkmechanismus
The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds like 5-Methyl-1-{[5-(methyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-Methyl-1-{[5-(ethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, our compound stands out due to its unique substitution pattern at the oxadiazole ring, leading to different reactivity and applications. The isopropyl group offers steric hindrance and electronic effects that can influence its interaction with biological targets and reagents, distinguishing it in terms of function and efficacy.
The intricacies of this compound make it a fascinating subject for ongoing research and industrial applications. It embodies the confluence of structural complexity and versatile functionality.
Eigenschaften
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)








![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)
